Azaquinzole

Übersicht

Beschreibung

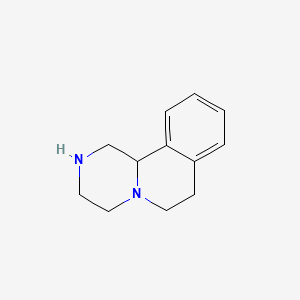

Azaquinzol ist eine biochemische Verbindung mit der Summenformel C12H16N2. Es gehört zur Quinazolin-Familie, die heterozyklische Verbindungen mit zwei kondensierten sechsgliedrigen aromatischen Ringen umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Azaquinzol beinhaltet typischerweise die Kondensation von o-Phenylendiaminen mit Dicarbonylverbindungen unter bestimmten Bedingungen. Dieser Prozess kann mit organischen Lösungsmitteln, hohen Temperaturen und starken Katalysatoren durchgeführt werden . Die Reaktionsbedingungen sind entscheidend für die Erzielung hoher Ausbeuten und Reinheit des Endprodukts.

Industrielle Produktionsverfahren

Die industrielle Produktion von Azaquinzol kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Wirtschaftlichkeit und Skalierbarkeit zu gewährleisten. Der Prozess umfasst oft Schritte wie die Reinigung und Kristallisation, um die Verbindung in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Azaquinzol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid. Die Bedingungen für diese Reaktionen variieren, erfordern jedoch oft kontrollierte Temperaturen und spezifische Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Azaquinzol zur Bildung von Quinazolin-Derivaten führen, während die Reduktion verschiedene Amin-Derivate ergeben kann .

Wissenschaftliche Forschungsanwendungen

Azaquinzol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebs-Eigenschaften.

Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet

Wirkmechanismus

Der Wirkmechanismus von Azaquinzol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Es wird angenommen, dass es seine Wirkungen durch Bindung an Enzyme oder Rezeptoren ausübt und dadurch deren Aktivität moduliert. Die genauen molekularen Ziele und Pfade, die beteiligt sind, sind noch nicht vollständig geklärt, aber vorläufige Studien deuten darauf hin, dass es mit Schlüsselproteinen interagieren kann, die an der Zellsignalgebung und dem Stoffwechsel beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Azaquinzole has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of azaquinzole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Azaquinzol kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Quinazolin-Derivaten und anderen heterozyklischen Verbindungen. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren chemischen Eigenschaften und biologischen Aktivitäten unterscheiden. Einige ähnliche Verbindungen sind:

Quinazolin: Eine Stammverbindung mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.

Pyrazol: Eine weitere heterozyklische Verbindung mit einer fünfgliedrigen Ringstruktur.

Imidazol: Eine Verbindung mit einer ähnlichen stickstoffhaltigen Ringstruktur .

Biologische Aktivität

Azaquinzole, a compound derived from quinoline and benzothiazole, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The compound typically exhibits a fused ring system that enhances its interaction with biological targets. The general structure can be represented as follows:

- Chemical Formula : C₉H₆N₂S

- Molecular Weight : 178.22 g/mol

This compound's biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit various enzymes involved in disease processes. For instance, it can interact with kinases and phosphatases, disrupting signaling pathways critical for cell proliferation and survival.

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may help mitigate oxidative stress in cells.

- Antimicrobial Properties : this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.

Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. Research has demonstrated its effectiveness against several cancer cell lines, including:

| Cancer Type | IC50 (µM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 15.2 | |

| Lung Cancer (A549) | 12.5 | |

| Colon Cancer (HT-29) | 10.0 |

In vitro studies suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial effects. The following table summarizes its activity against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The compound's efficacy against these pathogens suggests potential applications in treating infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies indicate that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby alleviating inflammation-related conditions.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with this compound as an adjunct therapy to conventional treatments. Patients exhibited improved outcomes and reduced tumor sizes after treatment with this compound combined with standard chemotherapy regimens.

- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated that this compound effectively inhibited the growth of these resistant strains, suggesting its potential as a novel antimicrobial agent.

Eigenschaften

IUPAC Name |

2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVCXWHEHAKJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCNCC2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863508 | |

| Record name | Azaquinzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5234-86-6 | |

| Record name | Azaquinzole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azaquinzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZAQUINZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3H6486135 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.